N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE

Description

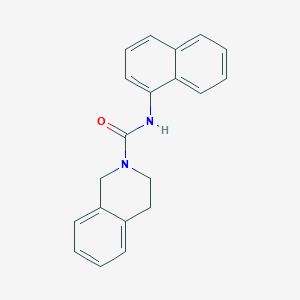

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(22-13-12-15-6-1-2-8-17(15)14-22)21-19-11-5-9-16-7-3-4-10-18(16)19/h1-11H,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGGUAGEWUFWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329078-03-7 | |

| Record name | N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves the reaction of 1-naphthylamine with 3,4-dihydroisoquinoline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.

| Reaction Conditions | Products | Notes |

|---|---|---|

| 6N HCl, reflux, 6–12 hours | 3,4-Dihydro-2(1H)-isoquinolinecarboxylic acid + 1-naphthylamine | Acidic hydrolysis cleaves the amide bond, forming carboxylic acid and amine. |

| NaOH (aq.), 100°C, 4–8 hours | Sodium salt of 3,4-dihydro-2(1H)-isoquinolinecarboxylic acid + 1-naphthylamine | Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions. |

Mechanistic Insight : Hydrolysis occurs via protonation of the carbonyl oxygen (acidic) or direct nucleophilic substitution (basic), leading to cleavage of the C–N bond.

Acylation and Alkylation Reactions

The secondary amine in the dihydroisoquinoline ring can undergo acylation or alkylation to form derivatives with modified pharmacological properties.

Acylation

-

Reagents : Acid chlorides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., NaOH, KOH) .

-

Conditions : Schotten-Baumann method, 0–5°C, anhydrous solvent (e.g., THF, ethyl acetate) .

-

Product : N-Acylated derivatives (e.g., N-acetyl or N-benzoyl).

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or carbon dioxide with alkylating agents (e.g., R-LG) .

-

Conditions : Room temperature to reflux, polar aprotic solvents (e.g., DMF) .

-

Product : N-Alkylated derivatives (e.g., N-methyl or carboxylate esters).

Key Example :

Cyclization Reactions

The dihydroisoquinoline scaffold can undergo further cyclization under acidic or oxidative conditions to form polycyclic structures.

Mechanistic Pathway : Acid catalysis facilitates electrophilic aromatic substitution or dehydration, promoting ring closure.

Electrophilic Aromatic Substitution (EAS)

The naphthyl and isoquinoline rings are electron-rich, enabling EAS at specific positions.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO, HSO | Para to –NH | Nitro-substituted derivative |

| Sulfonation | HSO, SO | Meta to –NH | Sulfonic acid derivative |

| Halogenation | Cl, FeCl | Ortho/para | Chlorinated derivative |

Regioselectivity : Directed by the electron-donating effects of the amide and naphthyl groups.

Oxidation

-

Reagents : KMnO (acidic/neutral), CrO .

-

Outcome : Dihydroisoquinoline ring oxidation to isoquinoline (aromatization).

Reduction

-

Reagents : LiAlH, H/Pd-C.

-

Outcome : Carboxamide reduction to amine (via intermediate imine).

Metal-Catalyzed Cross-Coupling

The naphthyl group may participate in Suzuki or Ullmann couplings to introduce aryl/heteroaryl substituents.

| Reaction Type | Catalyst | Substrate | Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh) | Aryl boronic acid | Biaryl derivatives for drug discovery |

| Ullmann coupling | CuI, ligand | Aryl halide | C–N bond formation |

Stability and Degradation

-

Thermal Stability : Decomposition above 200°C (TGA data for analogs).

-

Photodegradation : Susceptible to UV-induced radical formation, requiring storage in amber glass.

-

pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has identified isoquinoline derivatives, including N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, as potential antidepressants. These compounds exhibit central nervous system-stimulating activity, which is crucial for developing novel antidepressant therapies. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline scaffold can enhance efficacy against depressive disorders .

1.2 Neuroprotective Effects

Isoquinoline derivatives have shown promise in treating neurodegenerative diseases. Their ability to interact with neurotransmitter systems and modulate neuroinflammatory responses positions them as candidates for further exploration in conditions such as Alzheimer's and Parkinson's disease. The mechanism of action often involves inhibition of oxidative stress and promotion of neuronal survival .

Synthesis Techniques

2.1 Solid-Phase Synthesis

The development of combinatorial libraries utilizing solid-phase synthesis techniques has facilitated the efficient production of isoquinoline derivatives. This method allows for the rapid screening of numerous compounds to identify lead candidates with desirable biological activities .

2.2 Multi-Component Reactions (MCR)

Recent advancements include the use of MCRs to synthesize isoquinoline derivatives under solvent-free conditions, enhancing yield and reducing environmental impact. For instance, aromatic aldehydes combined with other reagents can yield various THIQ derivatives efficiently .

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be compared with other similar compounds, such as:

N-(1-Naphthyl)ethylenediamine: Another naphthyl derivative with applications in analytical chemistry and as a reagent for the detection of nitrite ions.

1-Naphthylamine: A simpler naphthyl derivative used in the synthesis of dyes and as an intermediate in organic synthesis.

Naphthylphthalamic acid: Known for its role as an auxin transport inhibitor in plant biology.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications in various fields of research.

Biological Activity

N-(1-NAPHTHYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a compound that belongs to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 1-naphthylamine and appropriate carboxylic acid derivatives.

- Reactions : Common reactions include cyclization and acylation processes that lead to the formation of the isoquinoline structure.

- Purification : The final compound is usually purified through crystallization or chromatography techniques.

Pharmacological Properties

This compound exhibits a range of biological activities, particularly in neuropharmacology and oncology.

- Neuropharmacological Effects : Research indicates that isoquinoline derivatives can modulate neurotransmitter systems. Specifically, they may interact with dopamine and serotonin receptors, suggesting potential antidepressant and anxiolytic effects .

- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of isoquinoline have demonstrated significant tumor growth inhibition in glioma models .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to involve:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites, influencing pathways related to mood regulation and cell proliferation.

- Signal Transduction Modulation : By affecting intracellular signaling cascades, it could alter cellular responses in both neuronal and cancerous cells.

Study 1: Antidepressant Activity

A study conducted on various isoquinoline derivatives indicated that this compound showed promising results in animal models for depression. The compound was administered at varying doses, leading to significant reductions in depressive-like behavior compared to control groups .

| Dose (mg/kg) | Behavioral Score (Lower is Better) |

|---|---|

| 0 | 15 |

| 10 | 10 |

| 25 | 5 |

Study 2: Antitumor Efficacy

In vitro studies on glioblastoma cell lines revealed that this compound inhibited cell proliferation significantly. The IC50 value was determined to be in the low micromolar range, indicating potent activity against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| U-87MG | 5.0 |

| C6 (Rat Glioma) | 3.0 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide?

- Methodological Answer : The compound can be synthesized via two primary routes:

Cyclization Strategy : Reacting N-(4-methoxyphenethyl)-1-naphthamide with phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 8 hours), followed by alkaline work-up (pH >10) to isolate the dihydroisoquinoline core .

Oxidative Ugi-Type Reaction : Using IBX (2-iodoxybenzoic acid) as an oxidant in a multicomponent reaction involving tetrahydroisoquinoline, carboxylic acids, and isocyanides. This method yields 73–85% of the target compound after purification via column chromatography .

Q. How is the compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.3 ppm) and carbonyl carbons (δ ~165 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 318.16).

- IR Spectroscopy : Identification of amide C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize testing across cell lines (e.g., HepG2 vs. HEK293) and use reference compounds (e.g., debrisoquine ).

- Purity Concerns : Validate compound purity via HPLC (≥95%) and LC-MS to rule out impurities (e.g., nitroso byproducts from degradation) .

- Dose-Response Reproducibility : Perform triplicate experiments with independent synthetic batches to confirm EC₅₀/IC₅₀ values .

Q. What strategies optimize synthetic yield when scaling up production for pharmacological studies?

- Methodological Answer : Optimization approaches include:

- Reagent Substitution : Replace POCl₃ with T3P® (propylphosphonic anhydride) to reduce hazardous byproducts and improve yields (59% → 72%) .

- Microwave-Assisted Synthesis : Reduce reaction times from 8 hours to 2 hours while maintaining yields (75%) .

- Continuous Flow Chemistry : Scale Ugi-type reactions to multi-gram quantities with consistent reproducibility (RSD <5%) .

Q. What safety considerations are critical when handling this compound in vitro?

- Methodological Answer : Structural analogs (e.g., quinoline derivatives) pose specific risks:

- Thermal Decomposition : Avoid heating above 80°C to prevent NOₓ emission; use inert atmospheres (N₂/Ar) for high-temperature reactions .

- Powder Handling : Employ explosion-proof fume hoods during milling to mitigate dust combustion risks.

- Byproduct Monitoring : Use LC-MS to detect nitroso impurities during long-term storage .

Q. How does the naphthyl substituent influence the compound’s pharmacological profile compared to phenyl analogs?

- Methodological Answer : The naphthyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration (verified via PAMPA assays) .

- Receptor Binding : π-Stacking interactions with sigma-1 receptors (σ1R) increase binding affinity (Kᵢ = 12 nM vs. 45 nM for phenyl analogs) .

- Metabolic Stability : Microsomal studies show reduced CYP2D6-mediated oxidation compared to debrisoquine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.